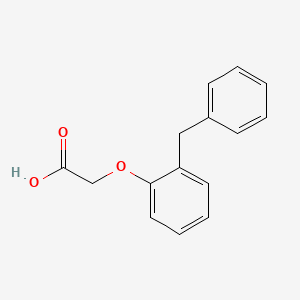

(2-Benzyl-phenoxy)-acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-benzylphenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)11-18-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKKMCAPBFWQTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365838 |

Source

|

| Record name | (2-Benzyl-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25141-45-1 |

Source

|

| Record name | (2-Benzyl-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-benzylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Benzyl-phenoxy)-acetic acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Benzyl-phenoxy)-acetic acid, a member of the phenoxyacetic acid class of organic compounds, presents a unique structural motif with potential for diverse applications in medicinal chemistry and materials science. Its architecture, featuring a benzyl group ortho to a phenoxyacetic acid moiety, suggests intriguing possibilities for molecular interactions and biological activity. Phenoxyacetic acids, in general, are recognized for a wide range of bioactivities, including herbicidal, anti-inflammatory, and antimicrobial properties.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, a proposed synthetic route, potential applications with a focus on ischemia-reperfusion injury, and analytical methodologies.

Core Chemical and Physical Properties

This compound, with the CAS Number 25141-45-1, is a solid at room temperature.[2] Its core structure consists of a phenyl ring substituted with both a benzyl group and an acetic acid group linked via an ether bond.

| Property | Value | Source |

| IUPAC Name | 2-(2-Benzylphenoxy)acetic acid | N/A |

| CAS Number | 25141-45-1 | [2] |

| Molecular Formula | C₁₅H₁₄O₃ | [2] |

| Molecular Weight | 242.27 g/mol | [2] |

| Predicted Boiling Point | 393.5 ± 22.0 °C | N/A |

| Predicted Density | 1.187 ± 0.06 g/cm³ | N/A |

| Predicted pKa | 3.21 ± 0.10 | N/A |

| Predicted Flash Point | 147.2 °C | N/A |

Synthesis of this compound: A Proposed Protocol

The most logical and widely employed method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis.[3] This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. In the case of this compound, the synthesis would proceed by the reaction of 2-benzylphenol with a haloacetic acid salt, such as sodium chloroacetate.

Proposed Synthesis Workflow

Sources

(2-Benzyl-phenoxy)-acetic acid CAS number 25141-45-1

An In-Depth Technical Guide to (2-Benzyl-phenoxy)-acetic acid (CAS: 25141-45-1)

Abstract

This compound, a phenoxyacetic acid derivative, is an organic compound with emerging interest in therapeutic research. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and known biological activities. Drawing from current literature, we explore its potential application as a modulator of angiogenesis and an antioxidant, particularly in the context of ischemia. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols and field-proven insights into the evaluation of this and similar molecules.

Physicochemical Properties and Identification

This compound (CAS No. 25141-45-1) is a solid organic compound. Its core structure consists of a phenoxyacetic acid moiety substituted with a benzyl group at the ortho position of the phenyl ring. This substitution pattern is critical for its spatial conformation and subsequent biological interactions.

Table 1: Key Properties and Identifiers

| Property | Value | Source |

| CAS Number | 25141-45-1 | [1][2][3] |

| Molecular Formula | C₁₅H₁₄O₃ | [2][3] |

| Molecular Weight | 242.27 g/mol | |

| Boiling Point | 393.5±22.0 °C (Predicted) | [1] |

| Density | 1.187±0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.21±0.10 (Predicted) | [1] |

| Synonyms | (2-Benzylphenoxy)acetic acid | [2] |

Synthesis and Characterization

The synthesis of this compound is typically achieved via a Williamson ether synthesis, a robust and well-established method for forming ethers. This approach offers high yields and purity, making it suitable for laboratory-scale synthesis and potential scale-up.

Conceptual Synthesis Pathway

The reaction involves the deprotonation of 2-benzylphenol to form a nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an acetate synthon, such as ethyl bromoacetate. The final step is the hydrolysis of the resulting ester to yield the desired carboxylic acid.

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol describes a standard laboratory procedure. The choice of a relatively mild base like potassium carbonate is often sufficient and simplifies the workup compared to stronger bases like sodium hydride.

Objective: To synthesize this compound from 2-benzylphenol.

Materials:

-

2-Benzylphenol

-

Ethyl bromoacetate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Ether Formation:

-

To a round-bottom flask equipped with a reflux condenser, add 2-benzylphenol (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and anhydrous acetone.

-

Stir the suspension vigorously. Add ethyl bromoacetate (1.1 eq) dropwise. Causality: K₂CO₃ acts as the base to deprotonate the phenol. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone under reduced pressure to yield the crude ester intermediate.

-

-

Ester Hydrolysis (Saponification):

-

Dissolve the crude ethyl (2-benzylphenoxy)acetate in a mixture of ethanol and 10% aqueous NaOH solution.

-

Stir the solution at room temperature or gently heat to 50°C for 2-4 hours until TLC indicates the disappearance of the ester.

-

Cool the reaction mixture in an ice bath and acidify to a pH of ~2 by slowly adding concentrated HCl. Trustworthiness: A precipitate of the carboxylic acid should form upon acidification. This visual confirmation is a key validation step.

-

The resulting white precipitate is the target product.

-

-

Purification:

-

Collect the solid product by vacuum filtration and wash with cold water.

-

For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Dry the purified product under vacuum.

-

Analytical Characterization

-

¹H NMR: Confirm the presence of aromatic protons, the benzylic CH₂ protons, and the O-CH₂-COOH protons with expected chemical shifts and integrations.

-

¹³C NMR: Verify the number of unique carbon atoms corresponding to the structure.

-

Mass Spectrometry (MS): Determine the molecular weight and confirm the molecular formula (C₁₅H₁₄O₃) by identifying the molecular ion peak [M+H]⁺ or [M-H]⁻.

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound.

Biological Activity and Potential Applications

While research on this compound itself is limited, studies on its close derivatives provide significant insight into its potential therapeutic applications, primarily as a pro-angiogenic and antioxidant agent for treating ischemia.[4]

Hypothesized Mechanism in Ischemia

Ischemia is characterized by a lack of blood supply, leading to hypoxia and an accumulation of oxygen-free radicals, which causes cellular damage through lipid peroxidation.[4] Therapeutic strategies aim to restore blood flow by promoting angiogenesis (the formation of new blood vessels) and mitigating oxidative stress. Derivatives of benzyl (phenoxy) acetic acid have shown promise in both areas.[4]

Caption: Potential intervention points of benzyl (phenoxy) acetic acid derivatives in ischemia.

Experimental Evaluation of Bioactivity

To assess the therapeutic potential of this compound, two key assays are relevant: the Chick Chorioallantoic Membrane (CAM) assay for angiogenesis and a lipid peroxidation assay to measure antioxidant activity.

3.2.1. Protocol: Chick Chorioallantoic Membrane (CAM) Assay

This ex vivo model is a well-established method for studying angiogenesis. It is cost-effective, rapid, and provides a physiologically relevant environment.

Objective: To determine the pro- or anti-angiogenic potential of this compound.

Procedure:

-

Egg Preparation: Obtain fertilized chicken eggs and incubate them at 37°C with 60% humidity.

-

Windowing: On embryonic day 3 (ED3), create a small hole in the shell over the air sac. On ED7, create a larger window (~1 cm²) in the shell over the embryo, revealing the CAM.

-

Sample Application: Prepare the test compound in a sterile, biocompatible carrier (e.g., a methylcellulose disc or gelatin sponge). Place the carrier directly onto the CAM. Include positive (e.g., FGF2) and negative (vehicle) controls.[4]

-

Incubation: Reseal the window with tape and return the eggs to the incubator for 48-72 hours.

-

Imaging & Analysis: At the end of the incubation period, image the area under the carrier disc using a stereomicroscope. Quantify angiogenesis by counting the number of blood vessel branch points or measuring vessel density using image analysis software (e.g., ImageJ). Trustworthiness: The inclusion of both positive and negative controls is essential to validate the results and ensure the observed effects are specific to the compound.

3.2.2. Protocol: Lipid Peroxidation (TBARS) Assay

This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation, to measure oxidative stress.

Objective: To assess the antioxidant capacity of this compound by measuring its ability to inhibit lipid peroxidation.

Procedure:

-

Tissue Homogenate Preparation: Prepare a homogenate from a relevant tissue source (e.g., rat brain or liver) in a suitable buffer.

-

Induction of Peroxidation: Induce lipid peroxidation in the homogenate using an agent like Fe²⁺/ascorbate.

-

Treatment: Incubate aliquots of the homogenate with various concentrations of the test compound (e.g., 1 µM and 10 µM) and controls (e.g., ascorbic acid, PQQ).[4]

-

TBARS Reaction: Stop the reaction by adding trichloroacetic acid (TCA). Add thiobarbituric acid (TBA) reagent to all samples and heat at 95°C for 60 minutes. This reaction forms a pink-colored MDA-TBA adduct.

-

Quantification: Centrifuge the samples to pellet proteins. Measure the absorbance of the supernatant at 532 nm. The intensity of the color is proportional to the amount of MDA formed.

-

Data Analysis: Calculate the percentage inhibition of lipid peroxidation for each concentration of the test compound relative to the untreated, induced control.

Table 2: Representative Bioactivity of Related Phenoxyacetic Acid Derivatives

Note: The following data is for derivatives of benzyl (phenoxy) acetic acid as reported in the literature and serves as a benchmark for potential activity.[4]

| Assay | Compound Class | Concentration | Result | Reference Compound |

| Angiogenesis (CAM) | GC-1 Analog | Not specified | Pro-angiogenic | FGF2 |

| Lipid Peroxidation | EDU Analog 18 | 10 µM | Potent Inhibition | Ascorbic Acid |

| Lipid Peroxidation | EDU Analog 18 | 1 µM | Average Inhibition | Ascorbic Acid |

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care. The toxicological properties have not been fully investigated.[5]

Table 3: Safety and Handling Guidelines

| Aspect | Recommendation | Rationale & Source |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | To prevent direct contact with skin and eyes.[5][6] |

| Handling | Use in a chemical fume hood. Avoid generating dust. | To prevent inhalation of dust or vapors.[5] |

| First Aid (Eyes) | Immediately flush with running water for at least 15 minutes. Seek medical attention. | To minimize irritation and chemical burns.[5][6] |

| First Aid (Skin) | Wash affected area with soap and generous quantities of water. | To remove the chemical from the skin surface.[5][6] |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | To avoid aspiration of the chemical into the lungs.[5][6] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | To maintain chemical stability and prevent contamination. |

| Fire Fighting | Use carbon dioxide, dry powder, or foam extinguishers. | Standard procedure for organic solids. Can emit toxic fumes under fire conditions.[5] |

Conclusion and Future Directions

This compound is a compound with a well-defined structure and accessible synthetic route. Based on the bioactivity of closely related analogs, it represents a promising scaffold for the development of therapeutics targeting ischemia-related conditions. Its potential dual action as a pro-angiogenic and antioxidant agent makes it a compelling candidate for further investigation.

Future research should focus on:

-

Definitive Bioactivity Testing: Performing the CAM and TBARS assays on the specific title compound to confirm the hypothesized activities.

-

Mechanism of Action Studies: Identifying the specific molecular targets (e.g., receptors, enzymes) through which it exerts its effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs to optimize potency and reduce potential off-target effects.

-

In Vivo Efficacy: Evaluating the compound in animal models of ischemia to establish its therapeutic potential in a physiological system.

References

-

2-[2-(Benzyloxy)phenyl]acetic acid | C15H14O3. BuyersGuideChem. [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 25141-45-1. XiXisys. [Link]

-

Bridoux A, Bharali DJ, Yalcin M, Mousa SA. Identification of Ethylenediurea and Benzyl (Phenoxy) Acetic Acid Derivatives, a Potential Cocktail Therapy for Ischemia. Clinics in Oncology. 2019; 4: 1662. [Link]

-

2-(4-Benzoylphenoxy)acetic acid | C15H12O4. PubChem. [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. [Link]

-

Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. PubMed. [Link]

-

2-[Benzyl(phenyl)amino]acetic acid | C15H15NO2. PubChem. [Link]

-

Decarboxylations of 2-alkoxy- and 2-aryloxyalkanoic acids, mixed acetal synthesis. SA Journal of Chemistry. [Link]

-

Safety Data Sheet. INDOFINE Chemical Company, Inc.[Link]

Sources

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (2-Benzyl-phenoxy)-acetic Acid: Properties, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest within the broader class of phenoxyacetic acids. This family of compounds is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including anti-inflammatory, antibacterial, and antihypertensive agents.[1] This document will delve into the fundamental physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and an exploration of its potential applications in drug discovery, grounded in current scientific literature.

Core Physicochemical Properties

This compound, identified by the CAS Number 25141-45-1, is a derivative of glycolic acid.[1][2] Its structure features a benzyl group at the ortho position of the phenoxy ring, a key feature that dictates its steric and electronic properties, and consequently, its biological activity. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O₃ | [2] |

| Molecular Weight | 242.27 g/mol | |

| CAS Number | 25141-45-1 | [2] |

| Predicted Boiling Point | 393.5 ± 22.0 °C | [3] |

| Predicted Density | 1.187 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 3.21 ± 0.10 | [3] |

Synthesis and Purification Workflow

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This is followed by the hydrolysis of an ester intermediate. The rationale behind this two-step approach is control and yield; the esterification step proceeds readily, and its subsequent hydrolysis to the target carboxylic acid is typically clean and high-yielding.

Experimental Protocol: Synthesis

Materials:

-

2-Benzylphenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl bromoacetate

-

1 M Sodium Hydroxide (NaOH) solution

-

2 M Hydrochloric Acid (HCl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step 1: Deprotonation of 2-Benzylphenol

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-benzylphenol (1.0 equivalent).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise. Causality Note: Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the phenol to its corresponding sodium phenoxide. This step is crucial as the phenoxide is a much more potent nucleophile than the neutral phenol, enabling the subsequent ether formation. The reaction is performed at 0°C to control the exothermic reaction and the evolution of hydrogen gas.

-

Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

Step 2: Williamson Ether Synthesis

-

Cool the freshly prepared sodium 2-benzylphenoxide solution back to 0°C.

-

Add ethyl bromoacetate (1.1 equivalents) dropwise via a syringe. Causality Note: Ethyl bromoacetate serves as the electrophile. The nucleophilic phenoxide attacks the carbon atom bearing the bromine, displacing the bromide ion in an Sₙ2 reaction to form the ether linkage. Using a slight excess ensures the complete consumption of the valuable phenoxide intermediate.

-

Allow the reaction to warm to room temperature and stir overnight.

Step 3: Saponification (Ester Hydrolysis)

-

Quench the reaction by slowly adding water.

-

Add 1 M NaOH solution (2.0 equivalents) to the flask. Causality Note: This step hydrolyzes the ethyl ester to the sodium carboxylate salt. This is a critical purification step, as it allows for the separation of the desired product from non-acidic organic impurities.

-

Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).

-

Cool the mixture to room temperature and transfer to a separatory funnel. Wash with ethyl acetate to remove any unreacted starting materials or non-polar byproducts.

Step 4: Acidification and Isolation

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding 2 M HCl. The target compound, this compound, will precipitate as a solid.

-

Collect the solid product by vacuum filtration, washing with cold water.

-

Dry the product under high vacuum.

Protocol: Purification

For research-grade material, recrystallization is often sufficient.

-

Dissolve the crude solid in a minimal amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator to maximize crystal formation.

-

Collect the pure crystals by vacuum filtration. Self-Validation: The purity can be confirmed by measuring the melting point and comparing it to literature values, as well as by the analytical techniques described in the next section.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis and hydrolysis workflow.

Analytical Characterization for Quality Control

Rigorous analytical validation is essential to confirm the identity and purity of the final compound, ensuring the reliability of subsequent biological data.

| Technique | Purpose & Expected Results |

| ¹H NMR | Confirms the molecular structure. Expect to see characteristic peaks for the aromatic protons of both the benzyl and phenoxy rings, a singlet for the benzylic CH₂ group, and a singlet for the O-CH₂-COOH group. |

| ¹³C NMR | Confirms the carbon backbone. Expect the correct number of distinct carbon signals, including a peak for the carboxylic acid carbon (~170-180 ppm). |

| Mass Spectrometry | Confirms the molecular weight. The mass spectrum should show a molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated mass of 242.27. |

| HPLC | Assesses purity. A reverse-phase HPLC method should show a single major peak, allowing for quantification of purity (ideally >95%). |

| FTIR Spectroscopy | Confirms functional groups. Look for a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹). |

Analytical Workflow Diagram

Caption: Quality control workflow for compound validation.

Potential Applications in Drug Discovery

The phenoxyacetic acid scaffold is a versatile starting point for developing novel therapeutics. Research into derivatives has highlighted several promising avenues for this compound.

Anti-inflammatory and Analgesic Agent (COX-2 Inhibition)

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes.[4] These enzymes convert arachidonic acid into prostaglandins, which mediate inflammation and pain.[4] A significant challenge with traditional NSAIDs is their non-selective inhibition of both COX-1 (which has a protective role in the gastric mucosa) and COX-2 (which is upregulated at sites of inflammation). This lack of selectivity can lead to gastrointestinal side effects.

Recent research has focused on designing phenoxyacetic acid derivatives as selective COX-2 inhibitors.[4] The structural features of this compound, particularly the bulky benzyl group, could confer selectivity for the larger active site of the COX-2 enzyme over COX-1, potentially leading to a safer anti-inflammatory profile.[4]

Therapy for Ischemia

Ischemia, a condition of restricted blood supply to tissues, can lead to significant cell damage due to oxygen and nutrient deprivation. A 2019 study identified benzyl (phenoxy) acetic acid derivatives as part of a potential "cocktail" therapy for ischemia.[5] The rationale is that such compounds could act as potent angiogenesis agonists, stimulating the formation of new blood capillaries to restore blood flow.[5] This suggests a potential role for this compound in regenerative medicine and in treating conditions like peripheral artery disease or recovery from ischemic stroke.

Anticonvulsant Properties

Emerging evidence links neuroinflammation and oxidative stress to the pathophysiology of epilepsy.[6] Phenoxyacetic acid derivatives have been investigated as novel antiepileptic agents with multifunctional activity. One study found that a lead compound not only provided complete protection in a pentylenetetrazol (PTZ)-induced seizure model but also significantly reduced neuroinflammatory cytokines (TNF-α, IL-6) and markers of oxidative stress in the hippocampus.[6][7] Given its core structure, this compound warrants investigation for similar neuroprotective and anticonvulsant effects.

Potential Signaling Pathway Involvement

Caption: Proposed mechanism via COX-2 enzyme inhibition.

Conclusion

This compound is more than a simple chemical entity; it is a promising scaffold with a strong foundation in medicinal chemistry. With a molecular weight of 242.27 g/mol , its synthesis is achievable through standard organic chemistry techniques. Its true value lies in its therapeutic potential, with supporting literature pointing towards applications in anti-inflammatory, anti-ischemic, and anticonvulsant drug discovery programs.[4][5][6] This guide provides the foundational knowledge for researchers to synthesize, validate, and explore the biological activities of this versatile compound.

References

-

2-[2-(Benzyloxy)phenyl]acetic acid | C15H14O3 - BuyersGuideChem. Available at: [Link]

-

This compound/CAS:25141-45-1-HXCHEM. Available at: [Link]

-

2-[Benzyl(phenyl)amino]acetic acid | C15H15NO2 | CID 14966963 - PubChem. Available at: [Link]

-

Bridoux A, Bharali DJ, Yalcin M, Mousa SA. Identification of Ethylenediurea and Benzyl (Phenoxy) Acetic Acid Derivatives, a potential Cocktail Therapy for Ischemia. Clinics in Oncology. 2019. Available at: [Link]

-

Al-Ostath H, Al-Qaisi FA, Al-Sawalha M, et al. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... MDPI. 2024. Available at: [Link]

-

Laddha S, Bhatnagar D. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research. 2024. Available at: [Link]

-

Kinetics models to describe the synthesis of benzyl acetate - TSI Journals. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

2-(4-Benzoylphenoxy)acetic acid | C15H12O4 | CID 80609 - PubChem. Available at: [Link]

-

Al-Ostath H, Al-Qaisi FA, Al-Sawalha M, et al. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. 2024. Available at: [Link]

- Method for synthesizing phenoxyacetic acid derivative - Google Patents.

- Process for preparing phenoxy acetic acid derivatives - Google Patents.

-

Al-Ostath H, Al-Qaisi FA, Al-Sawalha M, et al. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. 2024. Available at: [Link]

-

Al-Sawalha M, Al-Qaisi FA, Al-Ostath H, et al. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. 2024. Available at: [Link]

-

(Benzyloxy)acetic acid | C9H10O3 | CID 290301 - PubChem. Available at: [Link]

-

Analytical Methods - Agency for Toxic Substances and Disease Registry. Available at: [Link]

-

Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater - EPA. Available at: [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 25141-45-1 [amp.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. clinicsinoncology.com [clinicsinoncology.com]

- 6. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of (2-Benzyl-phenoxy)-acetic acid

This guide provides a comprehensive overview of the synthetic pathway for (2-Benzyl-phenoxy)-acetic acid, a molecule of interest in medicinal chemistry and materials science. The primary focus of this document is to detail a robust and well-established synthetic route, grounded in the principles of the Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss potential alternative approaches. This guide is intended for researchers, scientists, and drug development professionals with a background in organic chemistry.

Introduction and Strategic Approach

This compound belongs to the class of aryloxyacetic acids, which are known for a wide range of biological activities. The synthesis of this molecule hinges on the formation of an ether linkage between the 2-benzylphenol scaffold and an acetic acid moiety. The most logical and widely employed method for constructing such a linkage is the Williamson ether synthesis.[1][2][3] This venerable reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

Our strategic approach involves a two-step sequence:

-

O-Alkylation of 2-benzylphenol: Reaction of 2-benzylphenol with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a suitable base to form the intermediate, ethyl (2-benzyl-phenoxy)-acetate.

-

Saponification: Hydrolysis of the resulting ester to yield the final product, this compound.

This pathway is advantageous due to the ready availability of starting materials, the generally high yields, and the straightforward nature of the reactions.

Mechanistic Insights: The Williamson Ether Synthesis

The core of this synthesis is the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The key steps are:

-

Deprotonation: A base is used to deprotonate the hydroxyl group of 2-benzylphenol, forming a more nucleophilic 2-benzylphenoxide ion. The choice of base is important; a strong enough base is needed to quantitatively form the phenoxide.

-

Nucleophilic Attack: The 2-benzylphenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate. This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral (which it is not in this case).

-

Displacement: In a concerted step, the carbon-oxygen bond forms as the carbon-halogen bond breaks, with the halide ion acting as the leaving group.

The SN2 nature of this reaction dictates that the alkyl halide should be primary or methyl to minimize competing elimination reactions (E2).[2] In our case, ethyl bromoacetate is a primary halide, making it an ideal substrate.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of Ethyl (2-Benzyl-phenoxy)-acetate

Materials and Reagents:

-

2-Benzylphenol

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone or N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-benzylphenol (1.0 eq.).

-

Add anhydrous acetone or DMF as the solvent.

-

To this solution, add anhydrous potassium carbonate (1.5 - 2.0 eq.). The potassium carbonate acts as the base to deprotonate the phenol.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Slowly add ethyl bromoacetate (1.1 - 1.2 eq.) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude ethyl (2-benzyl-phenoxy)-acetate. This crude product can be used directly in the next step or purified by column chromatography if necessary.

Step 2: Hydrolysis of Ethyl (2-Benzyl-phenoxy)-acetate to this compound

Materials and Reagents:

-

Crude ethyl (2-benzyl-phenoxy)-acetate

-

Ethanol or methanol

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10-20%)

-

Hydrochloric acid (HCl) (e.g., 2 M)

-

Separatory funnel

-

Beaker

-

pH paper or pH meter

Procedure:

-

Dissolve the crude ethyl (2-benzyl-phenoxy)-acetate in ethanol or methanol in a round-bottom flask.

-

Add the aqueous NaOH or KOH solution to the flask.

-

Heat the mixture to reflux for 1-2 hours.[4] The hydrolysis can be monitored by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the alcohol solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting materials or non-polar impurities.

-

Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 2.[4][5] The this compound will precipitate out as a solid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water.

Data Presentation

| Parameter | Step 1: O-Alkylation | Step 2: Saponification |

| Reactants | 2-Benzylphenol, Ethyl bromoacetate | Ethyl (2-benzyl-phenoxy)-acetate, NaOH/KOH |

| Base/Acid | K₂CO₃ | HCl (for acidification) |

| Solvent | Acetone or DMF | Ethanol/Water |

| Temperature | Reflux | Reflux, then 0°C for precipitation |

| Reaction Time | 4-6 hours | 1-2 hours |

| Typical Yield | >90% (crude) | >85% (after recrystallization) |

Visualization of the Synthesis Pathway

Sources

biological activity of (2-Benzyl-phenoxy)-acetic acid derivatives

An In-Depth Technical Guide to the Biological Activity of (2-Benzyl-phenoxy)-acetic Acid Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities associated with this compound derivatives. As a chemical scaffold, this structure presents a unique three-dimensional arrangement of aromatic rings and a carboxylic acid moiety, making it a compelling candidate for interaction with various biological targets. This document is intended for researchers, scientists, and drug development professionals, offering insights into the therapeutic potential, mechanisms of action, and experimental evaluation of these compounds.

Introduction: The this compound Scaffold

The this compound core structure is a derivative of phenoxyacetic acid, characterized by a benzyl group substitution at the ortho position of the phenoxy ring. This substitution is not merely a steric addition; it fundamentally alters the molecule's conformation, influencing its lipophilicity, electronic distribution, and potential for specific receptor interactions. The inherent flexibility of the ether linkage combined with the rigid aromatic systems allows these molecules to adopt conformations suitable for binding within enzymatic active sites or receptor pockets. Research into this class of compounds has unveiled a spectrum of biological activities, with the most prominent being anti-inflammatory, anticancer, and antimicrobial effects. This guide will dissect these activities, grounding the discussion in mechanistic data and validated experimental protocols.

Anti-inflammatory Activity: Targeting Cyclooxygenase Pathways

A significant body of research has focused on the anti-inflammatory potential of phenoxyacetic acid derivatives, many of which function as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory cascade.

Mechanism of Action: Selective COX-2 Inhibition

The inflammatory response is largely mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[2] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[3] The therapeutic goal for modern NSAIDs is to selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal side effects.[1]

Derivatives of the this compound class have shown promise as selective COX-2 inhibitors.[3] The acidic moiety typically binds to a key arginine residue in the active site of both COX isoforms. However, selectivity is often dictated by the ability of the molecule's bulkier substituents to fit into the larger, more accommodating active site of the COX-2 enzyme.

Below is a diagram illustrating the arachidonic acid cascade and the site of action for COX inhibitors.

Caption: Arachidonic acid pathway and selective inhibition of COX-2.

Structure-Activity Relationship (SAR)

The anti-inflammatory potency of these derivatives is highly dependent on the substitution patterns on the aromatic rings.[4]

-

Halogen Substitution: Studies on related (2-phenoxyphenyl)acetic acids have shown that halogen substitution, particularly dichlorination on the phenoxy ring, significantly enhances anti-inflammatory activity.[4][5] This is exemplified by fenclofenac, or [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, which demonstrated a favorable combination of potency and low toxicity.[4]

-

Polychlorination: Further increasing the number of chlorine substituents can dramatically increase potency. For instance, [2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid was found to be 40 times more potent than fenclofenac.[5] However, this increased potency was associated with severe toxicity upon chronic dosing, highlighting the delicate balance between efficacy and safety in drug design.[5]

Quantitative Data: In Vitro COX Inhibition

The efficacy of novel derivatives is quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. The ratio of these values (IC50 COX-1 / IC50 COX-2) yields the Selectivity Index (SI), with higher values indicating greater selectivity for COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| Celecoxib (Reference) | 14.93 | 0.05 | ~299 | [1] |

| Mefenamic Acid (Ref.) | 29.9 | 1.98 | ~15 | [1] |

| Derivative 5c | >10 | 0.09 | >111 | [1] |

| Derivative 5d | 10.04 | 0.09 | 111.5 | [1] |

| Derivative 5f | 11.99 | 0.09 | 133.2 | [1] |

| Derivative 7b | 4.07 | 0.08 | 50.8 | [1] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds. The causality behind this choice rests on its ability to mimic the edema characteristic of acute inflammation.

Principle: Carrageenan, a phlogistic agent, is injected into the rat's paw, inducing a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, standard pellet diet and water ad libitum).

-

Grouping: Animals are randomly divided into groups (n=6): Vehicle Control (e.g., 0.5% carboxymethyl cellulose), Reference Drug (e.g., Diclofenac, 25 mg/kg), and Test Compound groups (e.g., 10, 20, 40 mg/kg).[6]

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer. This serves as the baseline (V0).

-

Compound Administration: The vehicle, reference, or test compound is administered intraperitoneally or orally, typically 60 minutes before the carrageenan injection.[6]

-

Induction of Inflammation: 0.1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.

-

Edema Measurement: The paw volume is measured again at specific time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). Let these volumes be Vt.

-

Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / (Vt - V0)control ] * 100

Self-Validation: The protocol's integrity is validated by the significant and expected inflammatory response in the vehicle control group and the significant reduction in edema in the reference drug group.

Caption: Workflow for the Carragean-Induced Paw Edema Assay.

Anticancer Activity

The structural features of this compound derivatives also make them candidates for anticancer drug development. While the precise mechanisms are still under broad investigation, several studies on related phenoxy acetamide and thiazolidinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[7][8]

Potential Mechanisms of Action

The antiproliferative effects of these compounds may arise from various mechanisms, including:

-

Induction of Apoptosis: Many chemotherapeutic agents function by triggering programmed cell death in rapidly dividing cancer cells.

-

Enzyme Inhibition: Targeting enzymes crucial for cancer cell survival and proliferation, such as kinases or deubiquitinases.[9]

-

Tubulin Polymerization Inhibition: Some compounds can interfere with microtubule dynamics, leading to mitotic arrest and cell death, a mechanism used by well-known anticancer drugs.[10]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential is often first assessed in vitro against a panel of human cancer cell lines. The data is typically reported as the concentration required to inhibit cell growth by 50% (GI50 or IC50).

| Compound Derivative | Cancer Cell Line | Activity (% Growth Inhibition @ 10µM) | Reference |

| Thiazolidinone 4g | Leukemia (MOLT-4) | 84.19% | [7] |

| Thiazolidinone 4p | CNS Cancer (SF-295) | 72.11% | [7] |

| Ketoprofen Analog 2 | Leukemia | 23% | [11] |

| Ketoprofen Analog 2 | Renal Cancer | 15% | [11] |

| Ketoprofen Analog 3 | Leukemia | 15% | [11] |

| Ketoprofen Analog 3 | CNS Cancer | 14% | [11] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its selection is based on its high throughput, reliability, and sensitivity for screening cytotoxic compounds.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. The plate is then incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the log of the compound concentration.

Antimicrobial Activity

Phenoxyacetic acid derivatives have also been investigated for their antimicrobial properties.[12] The incorporation of the benzyl group and other substituents can modulate this activity against a range of bacterial and fungal pathogens.

Spectrum of Activity

Studies have shown that derivatives of this class can be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida species.[13][14][15] Azomethine derivatives of 2-formylphenoxyacetic acid, for example, exhibited good antibacterial activity, comparable to the standard drug Ciprofloxacin in some cases.[15]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The potency of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Benzoxazole Derivative 9 | C. glabrata | 3.12 | [14] |

| Benzoxazole Derivatives (general) | Gram-positive/negative bacteria | 6.25 - 200 | [14] |

| Benzoxazole Derivatives (general) | Candida species | 3.12 - 100 | [14] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent. It is chosen for its quantitative accuracy and efficiency in testing multiple compounds and concentrations simultaneously.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth after incubation is the MIC.

Step-by-Step Methodology:

-

Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are then prepared in a 96-well microtiter plate using a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: The test microorganism is grown to a specific turbidity, corresponding to a standard cell density (e.g., 0.5 McFarland standard, which is ~1.5 x 10^8 CFU/mL). This culture is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microorganism suspension.

-

Controls: Several controls are included: a sterility control (broth only), a growth control (broth + inoculum, no compound), and a positive control (broth + inoculum + standard antibiotic).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

General Synthesis Strategy

The synthesis of this compound derivatives typically involves a multi-step process. A common and reliable approach is the Williamson ether synthesis.

Caption: General synthetic route to (2-benzyl-phenoxy)-acetic acids.

Methodology Insight: The synthesis often begins with a substituted 2-benzylphenol. This starting material is treated with a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.[3] This intermediate then reacts with an alkylating agent, typically ethyl bromoacetate, via an SN2 reaction to form the corresponding ester.[3] The final step is the saponification (hydrolysis) of the ester using a base like sodium hydroxide in a mixture of water and methanol to yield the desired this compound.[3]

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The existing literature strongly supports its potential in creating potent anti-inflammatory agents, particularly through the targeted inhibition of the COX-2 enzyme. Furthermore, emerging evidence of its anticancer and antimicrobial activities warrants deeper investigation.

Future research should focus on:

-

Optimizing Selectivity: Synthesizing and screening new analogs to further improve selectivity for therapeutic targets (e.g., COX-2 over COX-1) to enhance safety profiles.

-

Elucidating Mechanisms: Moving beyond phenotypic screening to identify the specific molecular targets and pathways responsible for the observed anticancer and antimicrobial effects.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their potential for in vivo efficacy and drug-likeness.

-

Exploring New Therapeutic Areas: Given the structural versatility, screening these derivatives against other relevant biological targets, such as those involved in neurodegenerative or metabolic diseases, could unveil novel applications.

This guide has provided a framework for understanding and evaluating the biological activities of this compound derivatives, grounded in established scientific principles and robust experimental design.

References

- Atkinson, D. C., et al. (Year not provided). Substituted (2-phenoxyphenyl)

- El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.

- Güzel-Akdemir, Ö., & Demir-Yazıcı, K. (2021). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Journal of Research in Pharmacy.

- Atkinson, D. C., et al. (Year not provided). Substituted (2-phenoxyphenyl)

- El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... PubMed Central.

- Bridoux, A., et al. (2019). Identification of Ethylenediurea and Benzyl (Phenoxy) Acetic Acid Derivatives, a potential Cocktail Therapy for Ischemia. Clinics in Oncology.

- Rani, P., et al. (Year not provided). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)

- El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors...

- Ahmad, I., et al. (Year not provided). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl)

- Author not specified. (Year not provided).

- Author not specified. (Year not provided).

- Author not specified. (Year not provided). Synthesis and antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles. PubMed.

- Shaukath, A. K., et al. (Year not provided). Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid. PubMed Central.

- Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European Journal of Medicinal Chemistry.

- Author not specified. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed.

- Stoicea, N. O., et al. (Year not provided). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI.

- Author not specified. (Year not provided). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. NIH.

Sources

- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jetir.org [jetir.org]

- 13. jocpr.com [jocpr.com]

- 14. Synthesis and antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

(2-Benzyl-phenoxy)-acetic acid: A Technical Guide to a Potential Modulator of Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Benzyl-phenoxy)-acetic acid emerges from a class of compounds, the phenoxyacetic acids, that has demonstrated a remarkable breadth of biological activities. While direct, in-depth research on the specific mechanism of action of the parent molecule is nascent, this technical guide synthesizes the current understanding of its chemical relatives to propose a putative mechanistic framework. Drawing from evidence of anti-inflammatory, pro-angiogenic, and enzyme-inhibitory activities within the broader phenoxyacetic acid family, we will explore potential molecular targets and signaling pathways. This document provides a comprehensive overview of the compound's physicochemical properties, a hypothesized mechanism of action, detailed experimental protocols for validation, and future research directions.

Introduction: The Therapeutic Potential of the Phenoxyacetic Acid Scaffold

The phenoxyacetic acid moiety is a cornerstone in the development of numerous therapeutic and commercial agents, from anti-inflammatory drugs to herbicides.[1] Its structural versatility allows for a wide range of pharmacological activities, including antibacterial, antifungal, anticonvulsant, and antihypertensive properties.[1] this compound, a specific derivative, is valued in the development of anti-inflammatory and analgesic drugs due to its structural properties that allow for modifications to enhance efficacy and selectivity.[2] This guide will delve into the potential mechanisms that underpin the activity of this promising scaffold.

Physicochemical Properties and Synthesis Overview

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

Compound Profile

| Property | Value | Source |

| Molecular Formula | C15H14O3 | [3][4] |

| Molecular Weight | 242.27 g/mol | [5] |

| IUPAC Name | 2-(2-benzylphenoxy)acetic acid | [4] |

| Synonyms | (2-Benzyloxyphenyl)acetic acid | [3] |

| Melting Point | 96-98°C | [5] |

| Boiling Point | 406.9 °C at 760 mmHg | [5] |

| Flash Point | 153.2 °C | [5] |

Synthesis Pathway

The synthesis of phenoxyacetic acid derivatives typically involves the reaction of a phenol or methyl phenol salt with a chloroacetic acid salt, followed by acidification.[6] For this compound, a common route would involve the Williamson ether synthesis, reacting 2-benzylphenol with a haloacetic acid ester, followed by hydrolysis.

Caption: General synthesis scheme for this compound.

Hypothesized Mechanism of Action: A Multi-Targeted Approach

Based on the activities of structurally similar phenoxyacetic acid derivatives, a plausible mechanism of action for this compound involves a multi-targeted approach, potentially encompassing anti-inflammatory and pro-angiogenic pathways.

Anti-Inflammatory Activity via COX-2 Inhibition

A significant number of phenoxyacetic acid derivatives exhibit anti-inflammatory properties by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[7] This enzyme is crucial for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[7]

Caption: Proposed inhibition of the COX-2 pathway.

Pro-Angiogenic Effects through Integrin αvβ3 Modulation

Derivatives of benzyl (phenoxy) acetic acid have been investigated for their potential in treating ischemia by promoting angiogenesis.[8] This action is hypothesized to be mediated through the cell-membrane integrin αvβ3, which is known to stimulate angiogenesis upon binding with ligands like the thyroid hormone.[8]

Caption: Hypothesized pro-angiogenic signaling pathway.

Multi-Target Activity: Avenues for Further Investigation

The aryloxyacetic acid scaffold has also been associated with multi-target activity, including the modulation of Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE).[9] These targets are implicated in metabolic regulation, neuroinflammation, and neurotransmission, respectively, suggesting a broad therapeutic potential for compounds like this compound that warrants further investigation.

Experimental Protocols for Mechanistic Validation

To substantiate the hypothesized mechanisms of action, a series of well-defined experimental protocols are essential.

Workflow for Assessing COX-2 Inhibition

Caption: Experimental workflow for COX-2 inhibition assessment.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

-

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against purified COX-1 and COX-2 enzymes.

-

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

This compound (test compound).

-

Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Detection reagent (e.g., Amplex Red).

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive controls.

-

In a 96-well plate, add the enzyme, assay buffer, and the test compound or control.

-

Incubate for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a further period (e.g., 5 minutes).

-

Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence or colorimetry).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the log concentration and determine the IC50 value using non-linear regression analysis.

-

Workflow for Evaluating Pro-Angiogenic Activity

Caption: Experimental workflow for pro-angiogenic activity assessment.

Protocol: Endothelial Cell Tube Formation Assay

-

Objective: To assess the ability of this compound to promote the formation of capillary-like structures by endothelial cells in vitro.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Matrigel or similar basement membrane extract.

-

Endothelial cell growth medium.

-

This compound (test compound).

-

Positive control (e.g., VEGF).

-

Negative control (vehicle).

-

-

Procedure:

-

Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

-

Seed HUVECs onto the Matrigel-coated wells.

-

Treat the cells with different concentrations of the test compound, positive control, or negative control.

-

Incubate for a period sufficient for tube formation (e.g., 6-18 hours).

-

Visualize and capture images of the tube-like structures using a microscope.

-

-

Data Analysis:

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

-

Compare the results from the test compound-treated groups to the control groups.

-

Future Directions and Conclusion

The exploration of this compound's mechanism of action is an exciting frontier in medicinal chemistry. Future research should focus on:

-

Target Deconvolution: Employing techniques such as affinity chromatography, chemical proteomics, and computational docking to identify direct binding partners.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of inflammation and ischemia.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

References

- Ackman, R. G. (1972). The analysis of fatty acids and their esters by gas-liquid chromatography.

-

MySkinRecipes. (n.d.). 2-(2-(Benzyloxy)phenyl)acetic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519916, (2-Benzyloxyphenyl)acetic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1991436, 2-(2-benzylphenoxy)acetic acid. Retrieved from [Link]

- Bridoux, A., Bharali, D. J., Yalcin, M., & Mousa, S. A. (2019). Identification of Ethylenediurea and Benzyl (Phenoxy) Acetic Acid Derivatives, a Potential Cocktail Therapy for Ischemia. Clinics in Oncology, 4, 1662.

-

MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]

-

PubMed Central. (n.d.). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Retrieved from [Link]

-

Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

- Google Patents. (n.d.). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.

-

PubMed. (n.d.). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 2-[2-(Benzyloxy)phenyl]acetic acid. Retrieved from [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. 2-(2-(Benzyloxy)phenyl)acetic acid [myskinrecipes.com]

- 3. (2-Benzyloxyphenyl)acetic acid | C15H14O3 | CID 519916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-(2-benzylphenoxy)acetic acid (C15H14O3) [pubchemlite.lcsb.uni.lu]

- 5. 2-[2-(Benzyloxy)phenyl]acetic acid | C15H14O3 - BuyersGuideChem [buyersguidechem.com]

- 6. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. clinicsinoncology.com [clinicsinoncology.com]

- 9. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of phenoxyacetic acids

An In-depth Technical Guide to the Discovery and History of Phenoxyacetic Acids

Abstract

The discovery of phenoxyacetic acids represents a landmark achievement in chemical biology and agricultural science. Initially investigated as synthetic analogs of the natural plant hormone auxin, these compounds were found to possess potent and selective herbicidal properties at higher concentrations. This guide provides a comprehensive technical overview of the history of phenoxyacetic acids, from the foundational research on plant growth regulators to the development and impact of iconic herbicides such as 2,4-D and MCPA. We will explore the key scientific discoveries, the mechanism of action, and the enduring legacy of this important class of molecules.

Introduction: The Dawn of Plant Hormone Research

The story of phenoxyacetic acids is intrinsically linked to the early 20th-century quest to understand the chemical messengers governing plant growth. The concept of "hormones" in plants was first solidified by the work of Frits Went in 1928, who isolated a growth-promoting substance he named "auxin" from the tips of oat coleoptiles. This substance was later identified as indole-3-acetic acid (IAA), the principal auxin in most plants. IAA's role in regulating cell elongation, division, and differentiation sparked a wave of research into its chemical properties and physiological effects, laying the groundwork for the synthesis of artificial analogs.

The Serendipitous Discovery of Phenoxyacetic Acids as Synthetic Auxins

In the 1930s and early 1940s, researchers actively sought to synthesize compounds that could mimic the effects of IAA. A pivotal moment came in 1942 when Percy W. Zimmerman and Albert E. Hitchcock, working at the Boyce Thompson Institute, published their findings on a series of substituted phenoxy and benzoic acids. Their systematic investigation revealed that certain chlorinated phenoxyacetic acids were exceptionally potent plant growth regulators, far exceeding the activity of natural IAA in some assays. Among these, 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) stood out for their remarkable ability to induce formative effects on plants, such as leaf curling and tissue proliferation, even at very low concentrations.

From Laboratory Curiosity to Agricultural Revolution: The Development of 2,4-D and MCPA

The onset of World War II catalyzed the transition of phenoxyacetic acids from laboratory curiosities to tools of immense practical significance. In the United States, a team led by E.J. Kraus at the University of Chicago was tasked with investigating chemical methods to destroy enemy crops. Their research confirmed the potent herbicidal properties of 2,4-D, particularly its selective action against broadleaf weeds while leaving grasses relatively unharmed.

Simultaneously and independently in the United Kingdom, a group at Imperial Chemical Industries (ICI) led by William G. Templeman was also exploring the potential of synthetic auxins for agriculture. Their work led to the discovery of 2-methyl-4-chlorophenoxyacetic acid (MCPA), another selective broadleaf herbicide. The secrecy surrounding wartime research meant that the American and British teams were unaware of each other's progress until after the war. The post-war release of these compounds to the market heralded a new era in agriculture, offering farmers an unprecedented tool for weed control and dramatically increasing crop yields.

Mechanism of Action: Mimicking and Overwhelming Natural Processes

Phenoxyacetic acid herbicides function as synthetic mimics of the natural auxin, IAA. Their herbicidal action is a result of their ability to disrupt the delicate hormonal balance that controls plant growth and development. There are two key aspects to their mechanism:

-

Persistence and Transport: Unlike IAA, which is rapidly metabolized by plants, synthetic auxins like 2,4-D and MCPA are more resistant to degradation. This allows them to accumulate to toxic levels within the plant tissues. They are absorbed through the leaves and roots and transported throughout the plant via the phloem and xylem, accumulating in meristematic tissues where growth is most active.

-

Cellular Overload: At the molecular level, synthetic auxins bind to the same receptor proteins as IAA, primarily the F-box protein TIR1 (Transport Inhibitor Response 1). This binding initiates a cascade of events leading to the degradation of transcriptional repressors (Aux/IAA proteins) and the subsequent expression of auxin-responsive genes. However, the high concentrations and persistence of synthetic auxins lead to an uncontrolled and sustained activation of these pathways. This results in a chaotic and unsustainable growth response, manifesting as epinasty (twisting of stems and petioles), tissue proliferation, and ultimately, the death of the plant due to metabolic exhaustion and disruption of vascular tissues.

Caption: Molecular mechanism of natural vs. synthetic auxins.

Key Experimental Protocols

The discovery and characterization of phenoxyacetic acids were underpinned by specific chemical synthesis and bioassay techniques. The following protocols are representative of the methodologies that would have been used by the original researchers.

Synthesis of 2,4-Dichlorophenoxyacetic acid (2,4-D)

This protocol outlines a typical laboratory synthesis of 2,4-D from 2,4-dichlorophenol and chloroacetic acid via the Williamson ether synthesis.

Materials:

-

2,4-Dichlorophenol

-

Sodium hydroxide (NaOH)

-

Chloroacetic acid (ClCH₂COOH)

-

Water

-

Hydrochloric acid (HCl)

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

pH paper or meter

Procedure:

-

Formation of the Phenoxide: In the reaction vessel, dissolve a known molar equivalent of 2,4-dichlorophenol in an aqueous solution containing a slight molar excess of sodium hydroxide. Stir until the phenol is completely dissolved, forming the sodium 2,4-dichlorophenoxide salt.

-

Nucleophilic Substitution: To this solution, add one molar equivalent of chloroacetic acid.

-

Reflux: Heat the mixture to reflux (approximately 100-110°C) with continuous stirring for 2-3 hours. This drives the Sₙ2 reaction where the phenoxide ion displaces the chloride from chloroacetic acid.

-

Acidification and Precipitation: After cooling the reaction mixture to room temperature, slowly add concentrated hydrochloric acid while stirring until the solution becomes strongly acidic (pH < 2). The 2,4-D, being insoluble in acidic aqueous solution, will precipitate out as a white solid.

-

Isolation and Purification: Collect the crude 2,4-D precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove inorganic salts and excess acid.

-

Drying: Dry the purified product in a desiccator or a low-temperature oven. The final product can be further purified by recrystallization from a suitable solvent if necessary.

A Comprehensive Technical Guide to the Spectral Analysis of (2-Benzyl-phenoxy)-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the spectral characteristics of (2-Benzyl-phenoxy)-acetic acid. Designed for professionals in research and drug development, this document moves beyond a simple data sheet, offering a detailed rationale for spectral interpretation, methodologies for data acquisition, and a foundational understanding of the molecule's structural properties through its spectral signatures.

Introduction: The Structural and Pharmaceutical Context of this compound

This compound, with the Chemical Abstracts Service (CAS) number 25141-45-1 and a molecular formula of C₁₅H₁₄O₃, is a member of the phenoxyacetic acid class of compounds.[1] This family of molecules is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The structural arrangement of this compound, featuring a benzyl group ortho to the phenoxy-acetic acid moiety, presents a unique steric and electronic profile that can influence its interaction with biological targets. An accurate and thorough spectral analysis is paramount for confirming its identity, purity, and for elucidating its structure-activity relationships in research and development settings.